3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine
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Overview
Description
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine is a complex organic compound with the molecular formula C46H32N2 and a molecular weight of 612.76 g/mol . This compound is characterized by the presence of two triphenylpropynyl groups attached to a pyridazine ring, making it a highly substituted pyridazine derivative.
Preparation Methods
The synthesis of 3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine typically involves the reaction of pyridazine with 3,3,3-triphenylpropynyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Scientific Research Applications
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine can be compared with other similar compounds, such as:
3,6-bis-(3,3,3-Triphenylpropynyl)pyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
3,6-bis-(3,3,3-Triphenylpropynyl)pyrazine: Contains a pyrazine ring, differing in nitrogen atom positioning.
3,6-bis-(3,3,3-Triphenylpropynyl)benzene: Features a benzene ring, lacking the nitrogen atoms present in pyridazine.
Properties
Molecular Formula |
C46H32N2 |
---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
3,6-bis(3,3,3-triphenylprop-1-ynyl)pyridazine |
InChI |
InChI=1S/C46H32N2/c1-7-19-37(20-8-1)45(38-21-9-2-10-22-38,39-23-11-3-12-24-39)35-33-43-31-32-44(48-47-43)34-36-46(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-32H |
InChI Key |
VSGYIWPORWNYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC2=NN=C(C=C2)C#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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